molecular formula C11H16O B2467836 (1R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]-3-one CAS No. 1932245-16-3

(1R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]-3-one

Cat. No.: B2467836
CAS No.: 1932245-16-3
M. Wt: 164.248
InChI Key: DWGXQWXPVHNLHF-HTQZYQBOSA-N
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Description

(1R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane]-3-one is a unique organic compound characterized by its spirocyclic structure. This compound is part of the bicyclo[3.1.1]heptane family, which is known for its rigid and strained ring system. The spirocyclic nature of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane]-3-one typically involves the use of photocatalytic Minisci-like conditions. This method introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . The reaction conditions are mild and avoid the need for an external oxidant by using a redox-active ester and an organic photocatalyst instead of an expensive metal catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane]-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially opening the ring or reducing double bonds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce simpler hydrocarbons or partially reduced intermediates. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

(1R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane]-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which (1R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane]-3-one exerts its effects is not fully understood. its rigid and strained structure likely plays a role in its interactions with molecular targets. The compound may interact with enzymes or receptors, altering their activity or stability. The specific pathways involved would depend on the context in which the compound is used, such as in medicinal chemistry or chemical biology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1’-cyclopropane]-3-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where rigidity and strain are advantageous, such as in the design of new drugs or materials.

Properties

IUPAC Name

(1R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-10(2)7-5-8(10)11(3-4-11)9(12)6-7/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGXQWXPVHNLHF-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C3(CC3)C(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2C[C@H]1C3(CC3)C(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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